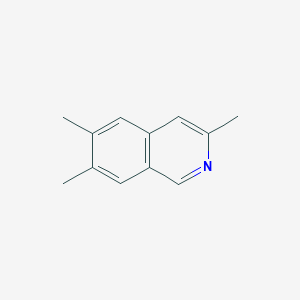
3,6,7-Trimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Trimethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. This compound is characterized by the presence of three methyl groups attached to the isoquinoline ring at positions 3, 6, and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,6,7-Trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,6,7-Trimethylisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,7-Trimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the expression of Retinol Binding Protein 4 (RBP4) in liver tissue, which is correlated with glucose uptake and insulin sensitivity . The compound’s effects on lipid profiles and its potential as a pro-oxidant are also areas of active research.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its aromatic properties.
3,4,7-Trimethylisoquinoline-6,8-diol: A similar compound with additional hydroxyl groups.
Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom.
Uniqueness
3,6,7-Trimethylisoquinoline is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other isoquinolines and quinolines.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3,6,7-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-11-6-10(3)13-7-12(11)5-9(8)2/h4-7H,1-3H3 |
Clave InChI |
MOVNDRMAMYLYSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C=NC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
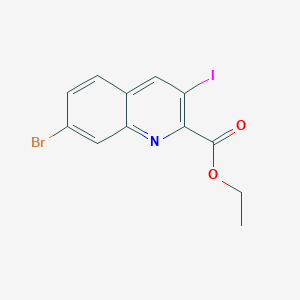

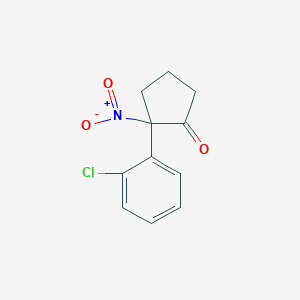
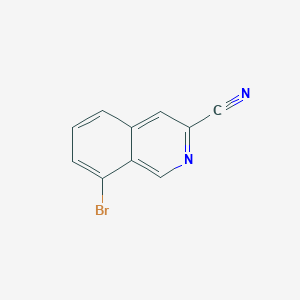
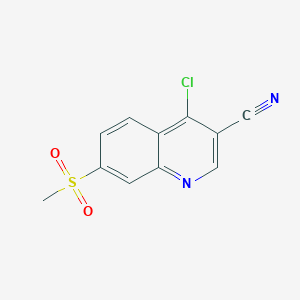
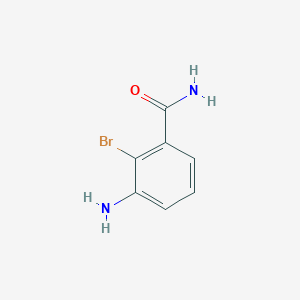
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
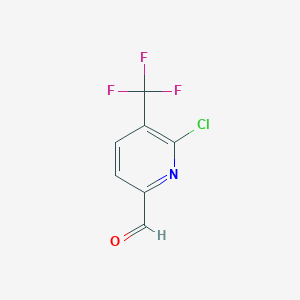
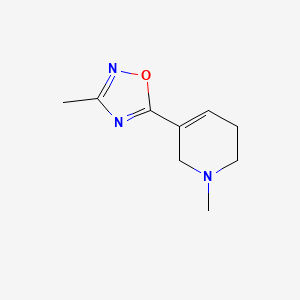
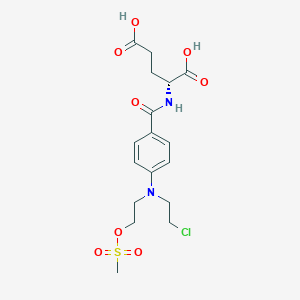

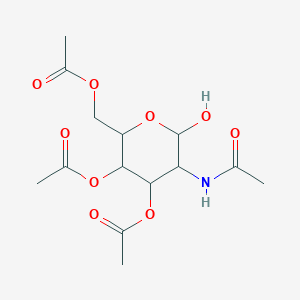
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
